Tetrabromobisphenol A diglycidyl ether

Description

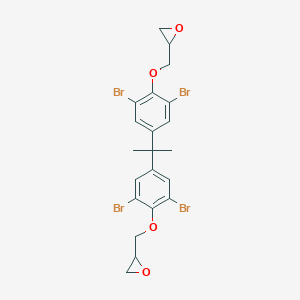

Structure

3D Structure

Properties

IUPAC Name |

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAAAWYHORFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052700 | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33294-14-3, 3072-84-2, 68541-19-5 | |

| Record name | ESB 400T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabromobisphenol A Diglycidyl Ether (TBBPA-DGE)

Introduction

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a vital brominated flame retardant extensively utilized in the electronics industry, particularly in the manufacturing of printed circuit boards.[1][2] Its molecular structure, which combines the rigidity of a brominated bisphenol A core with reactive terminal epoxy groups, allows it to be chemically integrated into polymer matrices.[2][3] This reactive nature ensures its permanence within the material, enhancing flame retardancy without the risk of leaching, a common issue with additive flame retardants.[2] The synthesis of TBBPA-DGE is primarily achieved through the reaction of tetrabromobisphenol A (TBBPA) with epichlorohydrin in the presence of a basic catalyst.[1][4] This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, a step-by-step laboratory protocol, critical process parameters, and methods for purification and characterization, aimed at researchers and chemical development professionals.

Reaction Mechanism and Stoichiometry

The synthesis of TBBPA-DGE from TBBPA and epichlorohydrin is a two-step process initiated by the deprotonation of the phenolic hydroxyl groups of TBBPA by a base, typically sodium hydroxide (NaOH).[1][5] This forms a phenoxide ion, which then acts as a nucleophile, attacking the terminal carbon of the epoxide ring in epichlorohydrin. This results in the formation of a chlorohydrin intermediate.[1] In the subsequent step, the newly formed hydroxyl group is deprotonated by the base, leading to an intramolecular nucleophilic substitution (SN2) reaction where the resulting alkoxide displaces the adjacent chloride ion, forming the stable glycidyl ether (epoxide) ring.[4] This process occurs at both ends of the TBBPA molecule to yield the final TBBPA-DGE product.[4]

A significant excess of epichlorohydrin is crucial for maximizing the yield of the desired monomeric TBBPA-DGE and minimizing the formation of higher molecular weight oligomers.[4] The excess epichlorohydrin also often serves as the reaction solvent.[4]

Caption: Reaction mechanism for the synthesis of TBBPA-DGE.

Detailed Synthesis Protocol

This protocol is a generalized procedure for the laboratory-scale synthesis of TBBPA-DGE. Researchers should always conduct a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| Tetrabromobisphenol A (TBBPA) | 543.87 | ≥98% | Sigma-Aldrich |

| Epichlorohydrin (ECH) | 92.52 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 40.00 | ≥98% | Fisher Scientific |

| Toluene | 92.14 | ACS Grade | VWR |

| Deionized Water | 18.02 | --- | --- |

Experimental Procedure

-

Reaction Setup: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with TBBPA (e.g., 0.1 mol, 54.4 g) and epichlorohydrin (e.g., 0.8 mol, 74.0 g, 62.7 mL). The large excess of ECH also acts as a solvent.

-

Initial Heating: Begin stirring the mixture and heat it to 60°C under a nitrogen atmosphere.[5]

-

Catalyst Addition: Prepare a 20% aqueous solution of NaOH (e.g., 0.2 mol in 40 mL of water). Once the reaction mixture reaches 60°C, add the NaOH solution dropwise over a period of 1 hour.[5] Careful control of the addition rate is necessary to manage the exothermic reaction and prevent unwanted side reactions.[4]

-

Reaction: After the complete addition of NaOH, continue to stir the mixture at 60°C for an additional 3-5 hours to ensure the reaction goes to completion.[5]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add toluene (e.g., 200 mL) to dissolve the organic phase.

-

Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove unreacted NaOH and NaCl byproduct.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

The solvent and excess epichlorohydrin are removed under reduced pressure using a rotary evaporator to yield the crude TBBPA-DGE product.

-

-

Final Purification (Crystallization): The crude product can be further purified by crystallization from a suitable solvent system, such as a mixture of a lower alkanol and a ketone, to obtain a pure, crystalline product.[6]

Caption: Experimental workflow for TBBPA-DGE synthesis.

Process Optimization and Critical Parameters

The efficiency and yield of TBBPA-DGE synthesis are highly dependent on several key parameters.[4] Optimization of these factors is critical for achieving high purity and yield, which is essential in industrial applications.

| Parameter | Typical Range | Rationale and Impact on Synthesis |

| Molar Ratio (TBBPA:ECH:NaOH) | 1 : 8-10 : 2-2.2 | A large excess of ECH drives the reaction towards completion and minimizes oligomerization.[4][5] The NaOH ratio should be slightly more than stoichiometric to neutralize the phenolic protons and the HCl formed. |

| Reaction Temperature | 50-70°C | Balances reaction rate with the prevention of side reactions. Higher temperatures can lead to the hydrolysis of epichlorohydrin and polymerization. |

| Catalyst Concentration | 20-40% (aq. solution) | The concentration and rate of addition must be carefully controlled to manage the reaction's exothermicity.[4] |

| Reaction Time | 3-6 hours | Sufficient time is required for the reaction to proceed to completion. Monitoring by techniques like HPLC can determine the optimal time. |

| Phase Transfer Catalyst (PTC) | e.g., Quaternary Ammonium Salts | The use of a PTC can enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous/solid phase to the organic phase where it reacts with epichlorohydrin.[7][8][9] This can lead to higher yields and reduced reaction times. |

Non-Conventional Synthesis Methods:

Recent research has explored non-conventional methods to improve the synthesis of TBBPA-DGE. Techniques such as ultrasonication and microwave irradiation have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[5] For instance, synthesis via sonication can be completed in as little as 30 minutes with a reported yield of 71%.[5]

Purification and Characterization

Purification:

The crude TBBPA-DGE product often contains unreacted starting materials, byproducts like NaCl, and oligomers. A multi-step purification process is typically employed:

-

Washing: The initial washing with water is crucial to remove inorganic salts and unreacted NaOH.

-

Solvent Extraction: This step separates the product from water-soluble impurities.

-

Crystallization: This is a highly effective method for obtaining high-purity TBBPA-DGE. A two-component solvent system, where the product is highly soluble in one solvent at elevated temperatures and less soluble in the second, is often used to induce crystallization upon cooling.[6]

Characterization:

The structure and purity of the synthesized TBBPA-DGE can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show characteristic peaks for the epoxy group (oxirane ring) around 915 cm⁻¹ and 830 cm⁻¹, the C-O-C ether linkage around 1240 cm⁻¹, and the aromatic C-Br stretching around 570-620 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete conversion of the phenolic hydroxyl groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons of the glycidyl ether groups and the aromatic and isopropylidene protons of the TBBPA backbone.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the product and for monitoring the progress of the reaction.[10]

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized TBBPA-DGE.

Safety Considerations

-

Tetrabromobisphenol A (TBBPA): TBBPA is a suspected endocrine disruptor and requires careful handling.[11]

-

Epichlorohydrin (ECH): ECH is a known carcinogen and is highly toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): NaOH is corrosive and can cause severe burns.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of TBBPA-DGE from TBBPA and epichlorohydrin is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, stoichiometry, and critical process parameters is essential for achieving high yields of a pure product. While the conventional method is robust, advancements using techniques like phase transfer catalysis and ultrasonication offer promising avenues for greener and more efficient synthesis. Rigorous purification and characterization are paramount to ensure the final product meets the stringent quality requirements for its application as a flame retardant in high-performance materials.

References

-

Wikipedia. This compound. Available from: [Link]

-

National Institutes of Health (NIH). Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. Available from: [Link]

-

Consolidated Chemical Information (PubChem). This compound. Available from: [Link]

-

ResearchGate. Calorimetric and Kinetic Analysis of the Diglycidyl Ether of the Bisphenol A/Tetrabromobisphenol A Reaction for the Production of Linear Brominated Epoxy Resins. Available from: [Link]

-

PubChem. Tetrabromobisphenol A. Available from: [Link]

- Google Patents. US6245950B1 - Process for the preparation of tetrabromobisphenol-A.

-

Wikipedia. Tetrabromobisphenol A. Available from: [Link]

- Google Patents. US3142688A - Method for purifying diglycidyl ether of bisphenol a.

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]

-

Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. Available from: [Link]

-

Wikipedia. Epoxy. Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Epoxy - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. iajpr.com [iajpr.com]

- 9. jetir.org [jetir.org]

- 10. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

TBBPA-DGE chemical structure and IUPAC nomenclature

An In-depth Technical Guide to Tetrabromobisphenol A Diglycidyl Ether (TBBPA-DGE): Chemical Structure, Nomenclature, and Synthesis

Introduction

This compound (TBBPA-DGE) is a brominated epoxy resin of significant industrial importance, primarily utilized as a reactive flame retardant.[1] Its synthesis from tetrabromobisphenol A (TBBPA) and epichlorohydrin results in a molecule that combines the flame-retardant properties of bromine with the versatile polymer-forming capabilities of an epoxy resin.[2] TBBPA-DGE is a key component in the manufacturing of printed circuit boards (PCBs) and other electronic components, where it is chemically incorporated into the polymer matrix to provide fire safety without leaching.[1][3][4] This guide provides a detailed examination of the chemical structure, systematic nomenclature, synthesis, and fundamental properties of TBBPA-DGE, tailored for researchers and professionals in chemistry and materials science.

Chemical Structure Elucidation

The structure of TBBPA-DGE is best understood by examining its constituent parts: the tetrabromobisphenol A (TBBPA) backbone and the two terminal glycidyl ether groups.

-

TBBPA Backbone : The core of the molecule is TBBPA (4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)).[5] This structure consists of a bisphenol A (BPA) framework where the two phenol rings are linked by an isopropylidene group. Each phenolic ring is substituted with two bromine atoms adjacent to the hydroxyl group.[5]

-

Diglycidyl Ether Groups : The "DGE" portion of the name refers to the two glycidyl ether moieties. A glycidyl group is an oxirane (a three-membered ring containing an oxygen atom) attached to a methylene group (-CH₂-). In TBBPA-DGE, the phenolic hydroxyl groups of TBBPA are converted into glycidyl ethers through reaction with epichlorohydrin.[3]

This integration results in the monomeric form having the chemical formula C₂₁H₂₀Br₄O₄.[1][2] Commercial grades are often oligomeric mixtures.[2]

Caption: Chemical structure of TBBPA-DGE monomer.

IUPAC Nomenclature

The systematic IUPAC name for TBBPA-DGE is 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane .[1]

This name can be deconstructed as follows:

-

oxirane : This refers to the three-membered epoxy ring, which is the principal functional group.

-

-2-ylmethoxy : Indicates that the oxirane ring is connected via a methoxy (-OCH₂-) group at its 2-position.

-

3,5-dibromo-4-(...)phenyl : Describes one of the brominated benzene rings.

-

propan-2-yl : Refers to the isopropylidene bridge connecting the two phenyl rings.

-

2,6-dibromo-4-(...)phenoxy : Describes the second brominated phenoxy group.

-

[...]methyl]oxirane : Designates the second oxirane group attached to the overall structure.

Synthesis and Chemical Properties

TBBPA-DGE is synthesized through a nucleophilic substitution reaction known as glycidylation.[3] The process involves reacting TBBPA with an excess of epichlorohydrin in the presence of a base, typically sodium hydroxide (NaOH), which acts as a catalyst and a scavenger for the HCl produced.[3][6] The reaction transforms the phenolic hydroxyl groups of TBBPA into glycidyl ether functionalities.[3]

Caption: General synthesis workflow for TBBPA-DGE.

Physicochemical Properties

The key properties of monomeric TBBPA-DGE are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Br₄O₄ | [1][2] |

| Molar Mass | 656.00 g/mol | [1][2] |

| Appearance | Solid pellets or crystals | [2] |

| Water Solubility | Negligible (0.000033 to 0.62 mg/L) | [2] |

| Log Kₒw (Octanol-Water Partition) | 7.4 | [2] |

| Vapor Pressure | <10⁻⁸ mm Hg | [2] |

| Hydrolysis Half-life | >1 year | [2] |

Experimental Synthesis Protocols

1. Conventional Synthesis Protocol This method is adapted from established industrial procedures.[6]

-

Reaction Setup : Charge a round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer with 0.1 mol of TBBPA and 0.8 mol of epichlorohydrin.

-

Initial Heating : Begin stirring the mixture and heat to 60°C for 1 hour under a nitrogen atmosphere.

-

Catalyst Addition : Slowly add 0.2 mol of 20% aqueous sodium hydroxide (NaOH) solution dropwise over 1 hour using a syringe pump.

-

Reflux : After the addition is complete, continue to reflux the reaction mixture for an additional 3 hours.

-

Workup and Purification : After cooling, the viscous product is washed repeatedly with methanol to remove unreacted starting materials and salts.

-

Drying : The purified product is dried in a vacuum oven at 80°C for 24 hours to yield the final resin.

2. Microwave-Assisted Synthesis Protocol This modern approach offers significantly reduced reaction times.[6]

-

Preparation : In a microwave-specific glass vessel, dissolve TBBPA and epichlorohydrin (1:8 molar ratio) in isopropanol with constant stirring.

-

Catalyst Addition : Add 0.2 mol of 20% NaOH solution to the mixture.

-

Microwave Irradiation : Place the sealed vessel in a microwave reactor and irradiate at 110°C for a hold time of 15 minutes.

-

Purification : The resulting viscous product is washed three times with methanol.

-

Drying : Dry the final product in an oven at 80°C for 24 hours. This method has been reported to achieve yields of around 60%.[6]

Applications and Mechanism of Action

TBBPA-DGE is primarily used as a reactive flame retardant .[2] This means it chemically bonds with the polymer backbone, typically an epoxy resin, during the curing process.[3] This covalent bonding prevents the flame retardant from migrating out of the final product, a significant advantage over additive flame retardants.[3] Its main application is in the production of FR-4 grade printed circuit boards for electronics.[4]

The flame retardant efficacy of TBBPA-DGE is attributed to a gas-phase "radical trap" mechanism.[3] Upon thermal decomposition at high temperatures, the bromine atoms are released as radicals. These bromine radicals interfere with the combustion chain reaction by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, effectively quenching the flame.[3] Furthermore, the rigid aromatic structure of the TBBPA backbone enhances the thermal stability and glass transition temperature (Tg) of the cured epoxy resin.[3]

Analytical Methodologies

The quantification of TBBPA-DGE and its parent compound, TBBPA, in environmental and biological samples is typically performed using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS), particularly with an Orbitrap mass analyzer, is a common method for achieving the necessary sensitivity and selectivity for detection.[7] Due to the complexity of matrices like biological tissues or environmental dust, sample preparation often involves ultrasonic extraction, solid-phase extraction for purification, and sometimes derivatization before analysis by gas chromatography-mass spectrometry (GC-MS).[8]

Toxicology and Safety Considerations

TBBPA-DGE exhibits low acute mammalian toxicity.[2] However, due to its structural similarity to bisphenol A and thyroid hormones, there are concerns about its potential as an endocrine disruptor.[2][5] TBBPA itself has been shown to interfere with thyroid hormone transport proteins.[5][9] TBBPA-DGE is highly lipophilic and has very low water solubility, leading to its persistence and bioaccumulation in soil and sediments.[2] While covalently bound TBBPA-DGE in cured resins is stable, the potential for decomposition at very high temperatures to form harmful byproducts like polybrominated dibenzofurans or dibenzodioxins is a consideration.[2] Human exposure can occur through the ingestion of dust containing the parent compound, TBBPA.[10][11]

Conclusion

TBBPA-DGE is a highly effective reactive flame retardant, critical to the fire safety of modern electronics. Its chemical structure, featuring a brominated bisphenol A core with terminal epoxy groups, allows it to be permanently integrated into polymer networks, providing durable flame retardancy and enhanced thermal stability. Understanding its IUPAC nomenclature, synthesis pathways, and physicochemical properties is essential for its proper application and for the ongoing research into its environmental and toxicological profile. As materials science advances, the principles underlying the design and function of TBBPA-DGE will continue to inform the development of next-generation high-performance polymers.

References

- This compound. (2026, January 7). Google Vertex AI Search.

- This compound Research Chemical. Benchchem.

- This compound. Wikipedia.

- Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. (2021, December 27). National Institutes of Health (NIH).

- Tetrabromobisphenol A. Wikipedia.

- An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. DTU Research Database.

- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023, March 9). PubMed Central.

- Tribromobisphenol A | C15H13Br3O2 | CID 80801. PubChem.

- Risk Evaluation for 4,4'-(1-Methylethylidene)bis[2, 6-dibromophenol] (TBBPA). US EPA.

- Tetrabromobisphenol A (TBBPA). Vermont Department of Health.

- TBBPA (Compound). Exposome-Explorer - IARC.

- An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). Lowell Center for Sustainable Production.

- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. (2022, April 15). PubMed.

- Tetrabromobisphenol A | C15H12Br4O2 | CID 6618. PubChem.

- Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). IEEE Xplore.

- Additive use of tetrabromo bisphenol A (TBBPA). Environmental Project No. 1317 2010.

- In ovo exposure to brominated flame retardants Part I: Assessment of effects of TBBPA-BDBPE on survival, morphometric and physio. (2019, April 24). ScienceDirect.

- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. (2021, June 4). ACS Publications.

- Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. PubMed.

- Analytical techniques for TBBPA detection. ResearchGate.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. electronics.org [electronics.org]

- 5. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 6. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healthvermont.gov [healthvermont.gov]

- 10. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrabromobisphenol A Diglycidyl Ether (TBBPA-DGE)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE), a prominent brominated flame retardant. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and primary industrial applications, particularly in the electronics sector. A significant focus is placed on the mechanistic aspects of its flame-retardant properties. Furthermore, this guide addresses the toxicological profile of TBBPA-DGE, associated safety and handling protocols, and established analytical procedures for its detection and quantification. This document is intended to serve as a critical resource for professionals in research and development, offering detailed protocols and foundational knowledge essential for informed application and investigation.

Chemical Identity and Physicochemical Properties

This compound is an epoxy resin synthesized from tetrabromobisphenol A (TBBPA) and epichlorohydrin.[1] The incorporation of four bromine atoms onto the bisphenol A backbone imparts the molecule with its flame-retardant characteristics.[2]

| Identifier | Value | Source(s) |

| CAS Number | 3072-84-2 | [1] |

| Molecular Formula | C21H20Br4O4 | [1] |

| Molecular Weight | 656.003 g/mol | [1] |

| IUPAC Name | 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [1] |

The physicochemical properties of TBBPA-DGE are crucial for understanding its behavior in both industrial processes and environmental systems.

| Property | Value | Source(s) |

| Physical State | Solid, often as pellets or large crystals | [3] |

| Melting Point | >97°C (decomposes) | [4] |

| Water Solubility | Negligible (3.3 x 10⁻⁵ to 0.62 mg/L) | [5] |

| Vapor Pressure | <10⁻⁸ mm Hg | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.4 | [5] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis of TBBPA-DGE

The primary industrial synthesis of TBBPA-DGE involves the glycidylation of Tetrabromobisphenol A (TBBPA) with an excess of epichlorohydrin (ECH) in the presence of an alkali catalyst, such as sodium hydroxide (NaOH).[2] This reaction is a nucleophilic substitution process.

Reaction Mechanism

The synthesis proceeds in two main stages for each phenolic hydroxyl group of TBBPA:

-

Nucleophilic Attack and Ring Opening: The alkali catalyst deprotonates the phenolic hydroxyl group of TBBPA, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the terminal carbon of the epoxide ring in epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.[6]

-

Ring Closure (Dehydrochlorination): The newly formed alkoxide from the ring opening attacks the carbon atom bonded to the chlorine in an internal S_N2 reaction. This displaces the chloride ion and forms a new, stable epoxide ring, resulting in the final diglycidyl ether structure.[2]

Caption: Simplified reaction pathway for the synthesis of TBBPA-DGE.

Experimental Protocol: Conventional Synthesis

This protocol is based on established laboratory procedures for the synthesis of TBBPA-DGE.[6]

Materials:

-

Tetrabromobisphenol A (TBBPA)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (NaOH), 20% aqueous solution

-

Round-bottom flask with a reflux condenser, nitrogen inlet, and thermometer

Procedure:

-

Combine 0.1 mol of TBBPA and 0.8 mol of ECH in the round-bottom flask.

-

Stir the mixture at 60°C under a nitrogen atmosphere.

-

After one hour, begin the continuous and steady addition of 0.2 mol of 20% NaOH solution using a syringe over a period of one hour.

-

Once the addition of NaOH is complete, continue to reflux the reaction mixture for an additional 3 hours.

-

After cooling, the product can be purified by washing with water to remove NaCl and unreacted NaOH, followed by removal of excess ECH under reduced pressure.

Industrial Applications and Mechanism of Action

TBBPA-DGE is predominantly used as a reactive flame retardant in the production of epoxy resins.[1][2] Its primary application is in the manufacturing of printed circuit boards (PCBs) for electronic devices.[5]

Mechanism of Flame Retardancy

The efficacy of TBBPA-DGE as a flame retardant is attributed to its high bromine content. Upon thermal degradation at high temperatures, the carbon-bromine bonds cleave, releasing bromine radicals into the gas phase.[2] These radicals interfere with the combustion chain reaction by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation.[2] This gas-phase inhibition mechanism effectively quenches the flame and slows the spread of fire.

Toxicological Profile

The toxicological properties of TBBPA-DGE have been the subject of extensive research due to its widespread use.

| Toxicological Endpoint | Finding | Source(s) |

| Acute Toxicity (Oral, Rat LD50) | > 2,000 mg/kg | [5] |

| Acute Toxicity (Dermal, Rabbit LD50) | > 2,000 mg/kg | [5] |

| Skin and Eye Irritation | May cause skin and eye irritation or allergic reactions. | [5] |

| Endocrine Disruption | Classified as a potential endocrine disruptor due to its structural similarity to bisphenol A and its ability to interact with thyroid hormone transport proteins and receptors. | [2][5] |

| Genotoxicity | Some studies on related brominated flame retardants suggest the potential for inducing genotoxic effects, such as DNA damage, likely through the generation of reactive oxygen species. | [2] |

Safety and Handling

Proper handling and storage of TBBPA-DGE are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are recommended.[7]

-

Hand Protection: Wear chemical-resistant gloves.[7]

-

Respiratory Protection: Use a respirator if dust is generated.[7]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area in tightly closed containers.[8]

-

Avoid the formation of dust.[7]

-

Wash hands thoroughly after handling.[9]

-

Incompatible with strong oxidizing agents, strong mineral acids, and strong bases.[7][8]

Analytical Methodologies

The detection and quantification of TBBPA-DGE in various matrices, such as environmental samples or consumer products, typically involve chromatographic techniques coupled with mass spectrometry.

General Analytical Workflow

Caption: A general workflow for the analysis of TBBPA-DGE.

Sample Preparation:

-

Extraction: Pressurized fluid extraction (PFE) and Soxhlet extraction are effective methods for extracting TBBPA-DGE from solid samples like sediment and sewage sludge.[10]

-

Cleanup: Gel permeation chromatography (GPC) or activated silica gel columns are commonly used to remove interfering substances from the sample extract.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS): HPLC-DAD/MS is a robust method for the quantification of TBBPA-DGE.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Thermal desorption GC-MS (TD-GC-MS) is a rapid method for identifying TBBPA-DGE in plastic materials.[11]

Conclusion

This compound is a commercially significant flame retardant with well-characterized chemical and physical properties. Its synthesis is a standard industrial process, and its mechanism of flame retardancy is effective for protecting a wide range of materials, particularly in the electronics industry. However, its potential for environmental persistence and endocrine disruption necessitates careful handling, adherence to safety protocols, and continued monitoring of its environmental fate and toxicological effects. The analytical methods outlined in this guide provide a foundation for such investigations, enabling researchers to accurately detect and quantify TBBPA-DGE in various matrices.

References

-

This compound. (2026, January 7). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - Tri-iso. (2008, December 10). Retrieved January 14, 2026, from [Link]

-

This compound-d10. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Use and Manufacturing of this compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet. (2021, January 27). Retrieved January 14, 2026, from [Link]

-

Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). (n.d.). Retrieved January 14, 2026, from [Link]

-

Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. (2021, December 27). ACS Omega. Retrieved January 14, 2026, from [Link]

-

Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C21H20Br4O4 | CID 62250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3072-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tri-iso.com [tri-iso.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dioxin20xx.org [dioxin20xx.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the Role of Tetrabromobisphenol A Diglycidyl Ether (TBBPA-DGE) in the Formation of Epoxy Resins

This guide provides a comprehensive overview of this compound (TBBPA-DGE), a crucial monomer in the synthesis of high-performance epoxy resins. We will delve into its chemical structure, the mechanisms of polymerization, the resultant properties of the cured resins, and the established protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of polymer chemistry and material science.

Introduction to TBBPA-DGE: The Cornerstone of Flame-Retardant Epoxy Resins

This compound (TBBPA-DGE) is a brominated epoxy monomer that serves as a fundamental building block for flame-retardant epoxy resins. Its molecular structure is characterized by a central bisphenol A core, where the aromatic rings are substituted with bromine atoms, and terminated with two reactive glycidyl ether groups. This unique combination of a stable, brominated aromatic backbone and reactive epoxy functionalities imparts a desirable balance of properties to the resulting thermosetting polymers.

The primary driver for the widespread use of TBBPA-DGE is its inherent flame retardancy, a critical requirement in industries such as electronics, aerospace, and construction. The presence of bromine atoms in the polymer backbone allows for a halogen-based flame-retardant mechanism. Upon combustion, volatile bromine radicals are released, which act as scavengers for the high-energy radicals (H• and OH•) that propagate the combustion process in the gas phase. This "quenching" effect disrupts the exothermic reactions of combustion, leading to self-extinguishing properties.

Beyond its flame-retardant capabilities, TBBPA-DGE also contributes to the excellent thermal stability, chemical resistance, and mechanical strength that are characteristic of epoxy resins. The rigid bisphenol A core enhances the glass transition temperature (Tg) and dimensional stability of the cured resin, while the versatile epoxy groups allow for a wide range of curing chemistries, enabling the tailoring of properties for specific applications.

Caption: Chemical structure of this compound (TBBPA-DGE).

The Curing Process: From Liquid Monomer to Solid Thermoset

The transformation of liquid TBBPA-DGE into a rigid, three-dimensional network is achieved through a process called curing, or cross-linking. This involves the reaction of the terminal epoxy groups of the TBBPA-DGE monomer with a curing agent (also known as a hardener). The choice of curing agent is critical as it significantly influences the reaction kinetics, the final network structure, and the ultimate properties of the epoxy resin.

Amine Curing: A Common and Versatile Approach

Aliphatic and aromatic amines are widely used curing agents for epoxy resins. The curing mechanism involves a nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the epoxy ring. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to the formation of a cross-linked network.

The stoichiometry between the epoxy groups and the amine hydrogens is a crucial parameter that dictates the extent of cross-linking and, consequently, the properties of the cured resin. The amine hydrogen equivalent weight (AHEW) is used to determine the appropriate amount of curing agent for a given epoxy resin.

Caption: Simplified reaction pathway for the amine curing of TBBPA-DGE.

Anhydride Curing: For High-Temperature Applications

Acid anhydrides are another important class of curing agents, particularly for applications requiring high thermal stability and excellent electrical properties. The curing mechanism with anhydrides is more complex than with amines and typically requires higher temperatures and the presence of a catalyst, such as a tertiary amine or an imidazole.

The reaction is initiated by the opening of the anhydride ring by a hydroxyl group (which can be present as an impurity or generated from the reaction of the catalyst with an epoxy group). This forms a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxy group to form a hydroxyl-containing ester. The newly formed hydroxyl group can then react with another anhydride molecule, propagating the polymerization. This esterification and etherification process leads to a highly cross-linked polyester-polyether network.

Properties of TBBPA-DGE Based Epoxy Resins

The incorporation of TBBPA-DGE into an epoxy resin formulation imparts a unique set of properties, which are summarized below.

| Property | Typical Value Range | Significance |

| Glass Transition Temperature (Tg) | 150 - 200 °C | High Tg indicates good thermal stability and dimensional stability at elevated temperatures. |

| Thermal Decomposition Temperature (Td) | 300 - 400 °C | High Td is essential for applications involving high processing or operating temperatures. |

| Tensile Strength | 60 - 90 MPa | Indicates the material's ability to withstand tensile loads without failing. |

| Flexural Modulus | 3 - 5 GPa | A measure of the material's stiffness or resistance to bending. |

| UL 94 Flammability Rating | V-0 | The highest rating for plastics, indicating that burning stops within 10 seconds on a vertical specimen. |

Experimental Protocols

Synthesis of a TBBPA-DGE Based Epoxy Resin

This protocol describes the synthesis of a TBBPA-DGE based epoxy resin using a common amine curing agent, 4,4'-diaminodiphenyl methane (DDM).

Materials:

-

This compound (TBBPA-DGE)

-

4,4'-diaminodiphenyl methane (DDM)

-

Acetone (for cleaning)

-

Mold release agent

-

Glass beaker

-

Mechanical stirrer

-

Vacuum oven

-

Mold

Procedure:

-

Stoichiometric Calculation: Calculate the required amount of DDM based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the TBBPA-DGE. The typical stoichiometric ratio is 1:1 (epoxy groups to amine hydrogens).

-

Pre-heating: Preheat the TBBPA-DGE to 80-100 °C to reduce its viscosity.

-

Mixing: Add the calculated amount of DDM to the preheated TBBPA-DGE and mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

-

Degassing: Place the mixture in a vacuum oven at 80 °C for 15-20 minutes to remove any entrapped air bubbles.

-

Casting: Pour the degassed mixture into a preheated mold that has been treated with a mold release agent.

-

Curing: Cure the cast resin in an oven using a staged curing cycle. A typical cycle would be 2 hours at 120 °C followed by 2 hours at 180 °C.

-

Post-curing: After the initial curing, the resin can be post-cured at a higher temperature (e.g., 200 °C) for an additional 1-2 hours to ensure complete cross-linking.

-

Demolding: Allow the mold to cool down to room temperature before demolding the cured epoxy resin.

Characterization Techniques

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and monitor the curing process.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the cured resin.

-

Tensile Testing (ASTM D638): To measure the tensile strength, modulus, and elongation at break.

-

UL 94 Vertical Burn Test: To assess the flammability characteristics of the material.

Caption: A typical experimental workflow for the synthesis and characterization of a TBBPA-DGE based epoxy resin.

Applications

The unique combination of flame retardancy, thermal stability, and mechanical performance makes TBBPA-DGE based epoxy resins indispensable in a variety of high-performance applications:

-

Printed Circuit Boards (PCBs): As the primary resin matrix for FR-4 grade laminates, providing electrical insulation and flame resistance.

-

Electronic Encapsulation: To protect sensitive electronic components from moisture, dust, and mechanical shock.

-

Aerospace Composites: In the manufacturing of lightweight and flame-retardant structural components.

-

Adhesives and Coatings: For high-performance bonding and protective coatings in demanding environments.

Conclusion

This compound is a critical monomer that enables the formulation of high-performance, flame-retardant epoxy resins. Its unique chemical structure provides a foundation for materials with excellent thermal stability, mechanical strength, and inherent self-extinguishing properties. A thorough understanding of the curing chemistry and the ability to control the stoichiometry and curing conditions are paramount to achieving the desired performance characteristics in the final product. The continued use and development of TBBPA-DGE based systems will undoubtedly play a significant role in advancing the capabilities of materials in a wide range of demanding technological applications.

References

-

Pham, H. Q., & Marks, M. J. (2012). Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Levchik, S. V., & Weil, E. D. (2004). A review of the recent literature on the thermal decomposition and flammability of brominated flame retardants. Polymer Degradation and Stability, 86(3), 431-454. [Link]

-

May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology (2nd ed.). Marcel Dekker. [Link]

-

UL Standard for Safety for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances, UL 94. [Link]

-

ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. [Link]

Navigating the Environmental Journey of TBBPA-DGE: A Technical Guide to its Fate and Transport

An Important Note on the Subject: Direct scientific literature on the environmental fate and transport of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is notably scarce. This guide, therefore, adopts a first-principles approach, leveraging extensive data from its parent compound, Tetrabromobisphenol A (TBBPA), and a structurally analogous compound, Bisphenol A diglycidyl ether (BADGE). By synthesizing this information, we will construct a scientifically-grounded predictive model of TBBPA-DGE's environmental behavior. This document will clearly distinguish between established data for TBBPA and BADGE and the inferred properties and pathways for TBBPA-DGE.

Introduction: Understanding the Molecule

This compound (TBBPA-DGE) is a derivative of the widely used brominated flame retardant, TBBPA. The addition of two glycidyl ether groups modifies its chemical nature, primarily by replacing the phenolic hydroxyl groups of TBBPA. This structural alteration is the key to understanding its potentially distinct environmental journey. While TBBPA is used both as a reactive and additive flame retardant, TBBPA-DGE's primary application is as a reactive monomer in the formation of epoxy resins, which are used in electronic circuit boards, adhesives, and coatings.

The central question this guide addresses is: How do the glycidyl ether functionalities alter the environmental fate and transport of the core TBBPA structure? We will explore this by dissecting its physicochemical properties, degradation pathways, partitioning behavior, and bioaccumulation potential.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is governed by its intrinsic properties. While specific experimental data for TBBPA-DGE is limited, we can infer its characteristics based on TBBPA and the influence of the diglycidyl ether groups.

| Property | Tetrabromobisphenol A (TBBPA) | Inferred for TBBPA-DGE | Rationale for Inference |

| Molecular Weight | 543.9 g/mol [1] | ~656 g/mol | Addition of two glycidyl ether moieties. |

| Water Solubility | Low to moderate (0.063 - 4.16 mg/L), pH-dependent[2] | Expected to be low, but potentially higher than TBBPA at neutral pH. | The ether linkages can increase polarity and potential for hydrogen bonding with water compared to the parent phenol. The pH-dependency seen with TBBPA due to its phenolic hydroxyls would be absent. |

| Log K_ow_ (Octanol-Water Partitioning Coefficient) | 4.5 - 5.9 (pH-dependent)[2] | Expected to be high, likely in a similar range to TBBPA, but less pH-dependent. | The large, brominated aromatic structure will still drive lipophilicity. The removal of the ionizable phenolic protons will reduce the pH dependence of its partitioning behavior. |

| Vapor Pressure | Low (<1.19 x 10⁻⁵ Pa at 20°C)[2] | Expected to be very low. | The increase in molecular weight and potential for intermolecular interactions would likely lead to a lower vapor pressure than TBBPA. |

| Henry's Law Constant | Low | Expected to be low. | A low vapor pressure and moderate water solubility suggest that volatilization from water will not be a significant transport pathway. |

Environmental Degradation: Breaking Down a Complex Molecule

The persistence of TBBPA-DGE in the environment is dictated by its susceptibility to abiotic and biotic degradation processes. The presence of the diglycidyl ether groups introduces new pathways for degradation not available to TBBPA.

Abiotic Degradation

Hydrolysis: The epoxide rings of the glycidyl ether groups are susceptible to hydrolysis, which is likely a primary abiotic degradation pathway for TBBPA-DGE in aqueous environments. Studies on the analogous compound BADGE show that it hydrolyzes to form BADGE·H₂O and ultimately the more stable BADGE·2H₂O.[3][4] The half-life of BADGE at neutral pH and 25°C is approximately 4.6 days.[3] It is reasonable to hypothesize a similar, stepwise hydrolysis for TBBPA-DGE.

Photodegradation: TBBPA is known to undergo photodegradation, including debromination and cleavage of the molecular structure.[5] The core brominated aromatic structure of TBBPA-DGE will also be susceptible to photolytic degradation. The degradation products would likely include brominated phenols and other smaller molecules.

Biotic Degradation

The biodegradation of TBBPA-DGE is anticipated to be a slow process, characteristic of many brominated flame retardants. However, the diglycidyl ether structure presents potential points of microbial attack.

-

Epoxy Ring Opening: Microorganisms, particularly bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi, have been shown to degrade epoxy resins, using them as a sole carbon source.[1] This suggests that microbial consortia in soil and sediment could potentially open the epoxide rings of TBBPA-DGE.

-

Ether Bond Cleavage: The ether linkages are another potential site for microbial enzymatic attack.

-

Debromination: Similar to TBBPA, TBBPA-DGE may undergo reductive debromination under anaerobic conditions, leading to the formation of less brominated and potentially more mobile and bioavailable derivatives.[6]

The overall biodegradation of TBBPA-DGE is likely to be a multi-step process involving different microbial communities under varying redox conditions.

Diagram: Predicted Degradation Pathways of TBBPA-DGE

Caption: Predicted degradation pathways for TBBPA-DGE in the environment.

Environmental Transport and Partitioning: Where Does It Go?

The movement of TBBPA-DGE through the environment will be largely dictated by its partitioning behavior between water, soil, sediment, and air.

Sorption to Soil and Sediment

Due to its inferred high Log K_ow and low water solubility, TBBPA-DGE is expected to partition significantly from the water column to soil and sediment. The primary mechanism of sorption for non-ionic organic compounds like TBBPA-DGE is partitioning into soil and sediment organic matter.[7]

The mobility of TBBPA in soils is influenced by soil pH, organic matter content, and clay fractions. While TBBPA becomes more mobile under alkaline conditions, the lack of ionizable protons in TBBPA-DGE suggests its sorption will be less pH-dependent. However, the strong affinity for organic carbon will likely result in its retention in soils and sediments with high organic content.

Experimental Protocol: Batch Sorption Experiment

This protocol is a standard method to determine the soil-water partitioning coefficient (K_d) and the organic carbon-normalized partitioning coefficient (K_oc) for a compound like TBBPA-DGE.

-

Soil/Sediment Characterization: Characterize the soil or sediment for properties such as organic carbon content, particle size distribution, and pH.

-

Spiking Solution Preparation: Prepare a stock solution of TBBPA-DGE in a suitable solvent (e.g., methanol) and create a series of aqueous solutions of known concentrations.

-

Equilibration: Add a known mass of soil/sediment to each aqueous solution in centrifuge tubes. The tubes are then agitated on a shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Analyze the concentration of TBBPA-DGE remaining in the aqueous phase using an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The amount of TBBPA-DGE sorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations. K_d is then calculated as the ratio of the concentration in the solid phase to the concentration in the aqueous phase. K_oc is calculated by dividing K_d by the fraction of organic carbon in the soil/sediment.

Diagram: Experimental Workflow for Batch Sorption

Caption: Workflow for determining sorption coefficients of TBBPA-DGE.

Atmospheric Transport

Given its inferred very low vapor pressure, long-range atmospheric transport of TBBPA-DGE in the gas phase is unlikely. However, similar to TBBPA, it may be transported over shorter distances adsorbed to airborne particulate matter.

Bioaccumulation and Trophic Transfer

Bioaccumulation is a key consideration for persistent organic pollutants. The potential for TBBPA-DGE to accumulate in organisms will depend on its lipophilicity, uptake efficiency, and metabolic transformation.

-

Bioaccumulation Potential: With a high inferred Log K_ow, TBBPA-DGE has the potential to bioaccumulate in fatty tissues of organisms. However, the presence of the diglycidyl ether groups may facilitate metabolism.

-

Metabolism: The epoxide rings can be enzymatically hydrolyzed by epoxide hydrolases, which are present in the liver and other tissues of many organisms.[8] This metabolic pathway could lead to more water-soluble products that are more readily excreted, potentially reducing the overall bioaccumulation potential compared to what would be predicted from its Log K_ow alone. Studies on BADGE have shown that its hydrolyzed derivatives are found in human tissues, indicating that it is metabolized in the body.[9][10]

-

Trophic Transfer: The potential for TBBPA-DGE to biomagnify up the food chain is uncertain. For TBBPA, some studies have shown no positive correlation between trophic level and concentration, suggesting a lack of biomagnification. Given the potential for metabolism of the diglycidyl ether groups, it is plausible that TBBPA-DGE would also not significantly biomagnify.

Conclusion and Future Research Directions

The environmental fate and transport of TBBPA-DGE are likely complex, driven by the dual nature of its brominated aromatic core and its reactive diglycidyl ether functionalities. Based on the available data for analogous compounds, we can predict that:

-

TBBPA-DGE will be a persistent compound with low mobility in the aqueous phase, preferentially partitioning to organic matter in soil and sediment.

-

Hydrolysis of the epoxide rings is expected to be a significant abiotic degradation pathway.

-

Biodegradation, although likely slow, may proceed via epoxide ring opening, ether cleavage, and reductive debromination.

-

The bioaccumulation potential may be lower than predicted by its lipophilicity due to metabolic transformation of the glycidyl ether groups.

This guide underscores a significant data gap and highlights the critical need for empirical studies on the environmental fate and transport of TBBPA-DGE. Future research should focus on:

-

Determining the fundamental physicochemical properties of TBBPA-DGE.

-

Investigating its abiotic and biotic degradation pathways and identifying transformation products.

-

Quantifying its sorption behavior in various soil and sediment types.

-

Assessing its bioaccumulation and biotransformation in relevant aquatic and terrestrial organisms.

Such research is essential for a comprehensive risk assessment of this widely used flame retardant and its potential impact on the environment.

References

-

Eliaz, N., Ron, E., et al. (2018). Microbial Degradation of Epoxy. Materials, 11(11), 2093. [Link]

-

Pavan, L., et al. (2021). Microbial Depolymerization of Epoxy Resins: A Novel Approach to a Complex Challenge. Frontiers in Microbiology, 12, 730813. [Link]

-

Eliaz, N., Ron, E., et al. (2018). Microbial Degradation of Epoxy. Semantic Scholar. [Link]

-

Bentley, P., Bieri, F., & Kuster, H. (1989). Hydrolysis of bisphenol A diglycidylether by epoxide hydrolases in cytosolic and microsomal fractions of mouse liver and skin: inhibition by bis epoxycyclopentylether and the effects upon the covalent binding to mouse skin DNA. Carcinogenesis, 10(2), 321-327. [Link]

-

Nuccetelli, P., Maisto, F., et al. (2025). Biodegradation of epoxy residues by endophytic bacteria Staphylococcus lentus (KARE_P3) A sustainable approach to plastic pollution. Taylor & Francis Online. [Link]

-

Pangallo, D., Bučková, M., et al. (2021). Biodeterioration of epoxy resin: A microbial survey through culture-independent and culture-dependent approaches. ResearchGate. [Link]

-

Howe, K. J., et al. (2015). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water. Water research, 72, 3-11. [Link]

-

Paseiro-Losada, P., et al. (1993). Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. ResearchGate. [Link]

-

Howe, K. J., et al. (2014). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water. ResearchGate. [Link]

-

Suarez, S., et al. (2000). Exposure to the environmental pollutant bisphenol A diglycidyl ether (BADGE) causes cell over-proliferation in Drosophila. PLoS genetics, 16(4), e1008738. [Link]

-

Wang, L., et al. (2015). Widespread Occurrence and Accumulation of Bisphenol A Diglycidyl Ether (BADGE), Bisphenol F Diglycidyl Ether (BFDGE) and their Derivatives in Human Blood and Adipose Fat. ResearchGate. [Link]

-

Food Packaging Forum. (2015). Diglycidyl ethers of BPA and BPF detected in humans. Food Packaging Forum. [Link]

-

Wikipedia. (n.d.). Bisphenol A diglycidyl ether. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Petersen, H., et al. (2008). Bisphenol A diglycidyl ether (BADGE) migrating from packaging material 'disappears' in food: reaction with food components. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Tetrabromobisphenol A. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Environmental Health News. (2023). BPA's evil cousin. Environmental Health News. [Link]

-

Petersen, H., et al. (2008). Bisphenol A diglycidyl ether (BADGE) migrating from packaging material 'disappears' in food: reaction with food components. PubMed. [Link]

-

Wang, L., et al. (2021). A comprehensive review on the analytical method, occurrence, transformation and toxicity of a reactive pollutant: BADGE. ResearchGate. [Link]

-

Lee, S., et al. (2020). LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans. PubMed. [Link]

-

Government of Canada. (2013). Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Tetrabromobisphenol A (TBBPA). Canada.ca. [Link]

-

U.S. Geological Survey. (2000). Contaminant sorption by soil and bed sediment: Is there a difference? USGS Publications Warehouse. [Link]

-

Hale, S. E., et al. (2012). Sorption of organic compounds to fresh and field-aged activated carbons in soils and sediments. PubMed. [Link]

-

Wang, Z., et al. (2019). A DFT/TDDFT study on the mechanisms of direct and indirect photodegradation of tetrabromobisphenol A in water. PubMed. [Link]

-

Lanno, R. (2003). CHAPTER 2 SORPTION AND AGEING OF SOIL CONTAMINATION. ResearchGate. [Link]

-

Strawn, D. G. (2018). Sorption Mechanisms of Chemicals in Soils. MDPI. [Link]

Sources

- 1. Microbial Degradation of Epoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposure to the environmental pollutant bisphenol A diglycidyl ether (BADGE) causes cell over-proliferation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Hydrolysis of bisphenol A diglycidylether by epoxide hydrolases in cytosolic and microsomal fractions of mouse liver and skin: inhibition by bis epoxycyclopentylether and the effects upon the covalent binding to mouse skin DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diglycidyl ethers of BPA and BPF detected in humans | Food Packaging Forum [foodpackagingforum.org]

An In-depth Technical Guide to the Degradation Pathways of Tetrabromobisphenol A Diglycidyl Ether (TBBPA-DGE)

Abstract

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a widely utilized brominated flame retardant, integral to the safety and performance of numerous materials, particularly in electronics.[1] Its molecular structure, characterized by a tetrabrominated bisphenol A core and two terminal glycidyl ether groups, imparts desirable flame-retardant properties. However, the environmental persistence and potential toxicological risks associated with TBBPA and its derivatives necessitate a thorough understanding of their degradation pathways. This technical guide provides a comprehensive overview of the primary degradation mechanisms of TBBPA-DGE, including microbial, photochemical, and thermal processes. We will delve into the intricate chemical transformations, identify key intermediates and final byproducts, and present detailed experimental protocols for studying these degradation pathways. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Environmental Significance of TBBPA-DGE

This compound is a reactive flame retardant, meaning it is chemically incorporated into the polymer matrix of materials like printed circuit boards.[1] While this reduces leaching compared to additive flame retardants, the manufacturing, use, and disposal of TBBPA-DGE-containing products can lead to its release into the environment. Its low water solubility and high lipophilicity suggest a tendency to partition into soil, sediment, and biota, raising concerns about bioaccumulation and long-term ecological impact.[2] Understanding the degradation of TBBPA-DGE is paramount for assessing its environmental fate, developing effective remediation strategies, and designing safer, next-generation flame retardants.

This guide will explore the three primary routes of TBBPA-DGE degradation:

-

Microbial Degradation: The enzymatic breakdown of TBBPA-DGE by microorganisms.

-

Photochemical Degradation: The transformation of TBBPA-DGE induced by light energy.

-

Thermal Degradation: The decomposition of TBBPA-DGE at elevated temperatures.

Microbial Degradation: A Sequential Anaerobic-Aerobic Approach

The microbial degradation of TBBPA-DGE is a complex process that is most effectively achieved through a sequential anaerobic-aerobic strategy.[3][4] This is because the initial and most critical step, reductive debromination, occurs under anaerobic conditions, while the subsequent breakdown of the resulting non-brominated core is favored under aerobic conditions.

Anaerobic Reductive Debromination

Under anoxic conditions, certain microorganisms can utilize TBBPA-DGE as an electron acceptor, leading to the sequential removal of bromine atoms from the aromatic rings.[3] This process, known as reductive dehalogenation, is a critical detoxification step, as the toxicity of brominated compounds often decreases with the degree of halogenation.

The primary product of the complete reductive debromination of the TBBPA core is bisphenol A (BPA).[3] In the context of TBBPA-DGE, this would result in the formation of bisphenol A diglycidyl ether (BADGE).

Key Intermediates:

-

Tribromobisphenol A diglycidyl ether

-

Dibromobisphenol A diglycidyl ether

-

Monobromobisphenol A diglycidyl ether

-

Bisphenol A diglycidyl ether (BADGE)

Aerobic Degradation of the Diglycidyl Ether Core

Once the bromine atoms have been removed, the resulting BADGE molecule is more susceptible to aerobic degradation. Aerobic bacteria can utilize BADGE as a carbon and energy source.[3] The degradation process involves two main lines of attack: cleavage of the isopropylidene bridge and hydrolysis of the glycidyl ether side chains.

The hydrolysis of the epoxide rings of the glycidyl ether groups is a key step. This can be a slow process chemically, with a half-life of over a year under neutral pH, but can be accelerated by microbial enzymes.[2][5] The hydrolysis of one epoxide ring leads to the formation of a dihydroxypropyl ether, and the hydrolysis of both results in a tetrahydroxy derivative.[5]

Simultaneously, aerobic microorganisms can cleave the C-C bond of the isopropyl bridge, leading to the formation of smaller aromatic compounds. For instance, the degradation of the BPA core can yield intermediates such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone.[3]

Key Intermediates:

-

Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether (from reaction with chloride ions)[6]

-

Bisphenol A (2,3-dihydroxypropyl) glycidyl ether (first hydrolysis product)[5]

-

Bisphenol A bis(2,3-dihydroxypropyl) ether (second hydrolysis product)[5]

-

4-hydroxybenzoic acid[3]

-

4-hydroxyacetophenone[3]

Ultimately, the goal of microbial degradation is the complete mineralization of TBBPA-DGE to carbon dioxide, water, and inorganic bromide.

Diagram: Microbial Degradation Pathway of TBBPA-DGE

Caption: Sequential anaerobic-aerobic microbial degradation of TBBPA-DGE.

Photochemical Degradation: A Light-Driven Transformation

Photochemical degradation involves the transformation of TBBPA-DGE initiated by the absorption of light energy, typically in the UV spectrum.[7] Similar to microbial degradation, a sequential reduction-oxidation strategy has been shown to be effective.[7]

Reductive Debromination under Anoxic Conditions

In the absence of oxygen, the primary photochemical reaction is reductive debromination. Photo-induced electrons can lead to the cleavage of the carbon-bromine bonds, sequentially removing bromine atoms.[7]

Oxidative Degradation under Oxic Conditions

In the presence of oxygen, the degradation mechanism shifts to an oxidative pathway. Photoexcited holes and reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), play a dominant role.[7][8] These highly reactive species can attack the TBBPA-DGE molecule at multiple sites, including:

-

Aromatic Ring Cleavage: Hydroxyl radicals can add to the aromatic rings, leading to their eventual cleavage into smaller, aliphatic compounds.

-

Isopropylidene Bridge Scission: The C-C bonds of the isopropylidene bridge can be broken, leading to the formation of separate aromatic intermediates.

Key Intermediates:

-

Debrominated TBBPA-DGE derivatives

-

Hydroxylated TBBPA-DGE derivatives

-

Various phenolic compounds

-

Aliphatic acids and aldehydes

The complete photochemical degradation can lead to the mineralization of TBBPA-DGE to CO2, H2O, and HBr.

Diagram: Photochemical Degradation Workflow

Caption: Sequential photochemical degradation of TBBPA-DGE.

Thermal Degradation: Decomposition at High Temperatures

Thermal degradation of TBBPA-DGE occurs at elevated temperatures, such as those encountered during manufacturing processes or in the event of a fire. The degradation of epoxy resins typically occurs between 330°C and 470°C.[9] The process involves the breaking of chemical bonds, leading to the formation of smaller molecules and volatile compounds.[9]

The primary thermal degradation pathways for TBBPA-DGE are believed to involve:

-

Cleavage of the Glycidyl Ether Linkages: The ether bonds are susceptible to thermal cleavage.

-

Scission of the Isopropylidene Bridge: This leads to the formation of brominated phenolic compounds.

-

Debromination: The carbon-bromine bonds can break, releasing hydrogen bromide (HBr), which contributes to the flame-retardant mechanism.

Key Degradation Products:

-

Hydrogen bromide (HBr)

-

Brominated phenols

-

Bisphenol A

-

Various smaller hydrocarbons

The formation of a char residue is also a significant outcome of the thermal degradation of TBBPA-containing epoxy resins.

Experimental Protocols and Methodologies

Microbial Degradation Study

Objective: To assess the anaerobic and aerobic microbial degradation of TBBPA-DGE.

Methodology:

-

Microcosm Setup:

-

Prepare anaerobic microcosms using sediment or sludge from a contaminated site as the inoculum.[3]

-

Add a defined concentration of TBBPA-DGE (dissolved in a suitable solvent like methanol due to its low water solubility) to the microcosms.[10]

-

Include a carbon source (e.g., peptone, glucose) to support microbial activity.[3]

-

Seal the microcosms and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Incubate at a controlled temperature in the dark.

-

-

Sampling and Analysis:

-

Periodically collect samples from the microcosms.

-

Extract the samples with an appropriate organic solvent (e.g., dichloromethane).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the parent TBBPA-DGE and major debrominated intermediates.[10]

-

Use Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of a broader range of intermediates.[3]

-

-

Aerobic Stage:

-

After significant anaerobic debromination, introduce aerobic conditions by opening the microcosms to the air or by actively aerating.

-

Continue incubation and sampling as described above to monitor the degradation of BADGE and other intermediates.

-

Photochemical Degradation Study

Objective: To investigate the photocatalytic degradation of TBBPA-DGE.

Methodology:

-

Reactor Setup:

-

Degradation Experiment:

-

Analysis:

Quantitative Data Summary

| Degradation Method | Key Parameters | Degradation Efficiency/Rate | Reference |

| Microbial (Anaerobic) | TBBPA in sediment slurry | 80% decrease in TBBPA concentration | [3] |

| Microbial (Sequential) | TBBPA in sand/soil columns | 95.11% debromination to BPA in 42 days | [4] |

| Photocatalytic (Ozonation) | TBBPA in water | 100% removal at [O3]/[TBBPA] ratio of 9:1 | [13] |

| Hydrolysis of BADGE | pH 7, 25°C | Half-life of 4.6 days | [5] |

Conclusion and Future Perspectives

The degradation of this compound is a multifaceted process involving microbial, photochemical, and thermal pathways. The most promising and environmentally relevant degradation route appears to be a sequential anaerobic-aerobic microbial process, which effectively removes the bromine atoms and then breaks down the core structure. Photochemical methods, particularly advanced oxidation processes, also demonstrate high efficiency in degrading TBBPA-DGE.